N-methoxy-N-methylpiperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-methoxy-N-methylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(10-2)7-3-5-8-6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTNOKQDYRJUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, followed by purification processes such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles and electrophiles: Such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield secondary amines .
Scientific Research Applications
N-methoxy-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-methoxy-N-methylpiperidin-4-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or bind to specific receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Key Observations:
Salt Form : Dihydrochloride salts (e.g., 4-methylpiperidin-4-amine dihydrochloride) generally exhibit higher aqueous solubility than hydrochloride analogs (e.g., N-phenylpiperidin-4-amine hydrochloride) due to increased ionic character .
Molecular Weight : The target compound’s estimated molecular weight (~265 g/mol) is lower than derivatives with bulky substituents (e.g., 4-(diphenylmethoxy)piperidine hydrochloride at 303.83 g/mol), suggesting better bioavailability .
Toxicity and Regulatory Considerations
- This compound: No explicit toxicity data found in evidence. Suppliers emphasize compliance with ISO standards, indicating adherence to safety protocols .
- 4-(Diphenylmethoxy)piperidine Hydrochloride: Limited toxicity data; SDS notes incomplete ecotoxicological studies and lacks acute toxicity values .
- N-Phenylpiperidin-4-amine hydrochloride : Safety information is unspecified, though its use in synthesis suggests handling under controlled conditions .
- Regulatory Status : The target compound is listed in China’s IECSC (Inventory of Existing Chemical Substances), while other analogs (e.g., 4-(diphenylmethoxy)piperidine hydrochloride) comply with GB/T standards for SDS documentation .
Biological Activity
N-methoxy-N-methylpiperidin-4-amine dihydrochloride is a compound that has garnered interest in various fields of biological research, particularly for its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound is a derivative of piperidine, a class of compounds known for their diverse pharmacological properties. The introduction of methoxy and methyl groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, including:
- Antiproliferative Effects : Studies have shown that compounds with similar structures can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Anticancer Activity
A series of studies have evaluated the antiproliferative activities of this compound analogs against various cancer cell lines. The following table summarizes the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9b | MCF7 | <3 |
| 9d | PC3 | <5 |
| 9g | HCT116 | <3 |
| 8c | A549 | <5 |
These results indicate that compounds containing the N-methylpiperidin-4-yl group exhibit significantly enhanced antiproliferative activity compared to those lacking this group .
Case Study: Cell Cycle Analysis
In a specific study involving compound 9b, treatment of MCF7 cells resulted in a concentration-dependent increase in G2/M phase arrest. The percentages of cells in the G2/M phase after treatment with varying concentrations (2.5 µM to 20 µM) were as follows:
| Concentration (µM) | % Cells in G2/M Phase |
|---|---|
| 2.5 | 16.7 |
| 5 | 23.5 |
| 10 | 27.7 |
| 20 | 39.3 |
This data suggests that compound 9b effectively disrupts the cell cycle, leading to potential anticancer effects .
Pharmacokinetics and Metabolic Stability
The pharmacokinetic profile of this compound derivatives has been investigated to assess their viability as therapeutic agents. Key findings include:
- Compounds demonstrate varied metabolic stability, impacting their efficacy and safety profiles.
- Structural modifications can enhance aqueous solubility and reduce metabolic degradation, which is crucial for drug development.
Q & A
Q. Q. How does This compound perform in in vivo models of disease, and what pharmacokinetic challenges arise?
- Methodology :
- Pharmacokinetics : Administer intravenously (1–5 mg/kg) to rodents. Collect plasma samples at intervals; quantify via LC-MS. Note rapid renal clearance due to high hydrophilicity.
- Toxicity : Assess hepatic/renal biomarkers (ALT, creatinine) after 14-day exposure. Compare with structurally related compounds (e.g., piperidine-based antivirals) for SAR toxicity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
